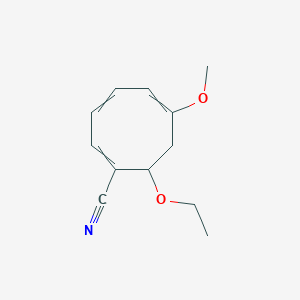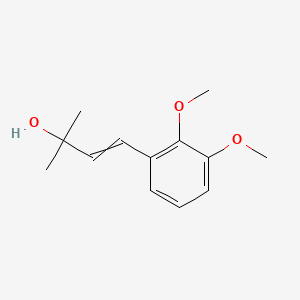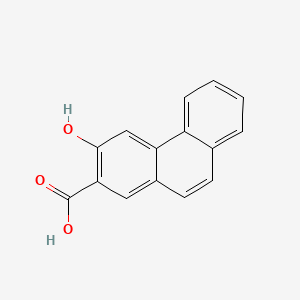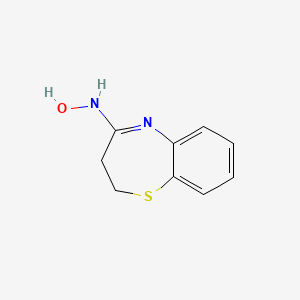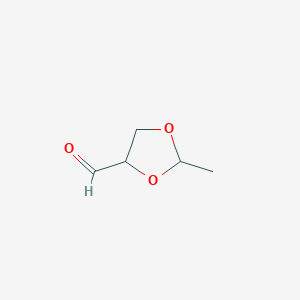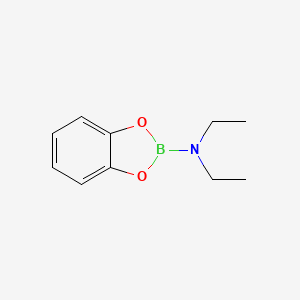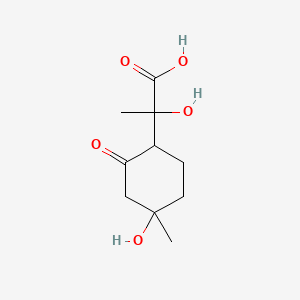![molecular formula C18H12N4O6 B14297901 5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] CAS No. 116188-94-4](/img/structure/B14297901.png)
5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] is a chemical compound known for its unique structure and properties It belongs to the class of diazenediyl compounds, which are characterized by the presence of a diazene group (N=N) linking two aromatic systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione with a diazene precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the formation of the diazene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can react with the hydroxymethyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Wirkmechanismus
The mechanism of action of 5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets such as enzymes and receptors. The diazene group can undergo redox reactions, influencing cellular redox states and modulating enzyme activity. The compound’s hydroxymethyl groups can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-Diselanediyl-bis(2-hydroxybenzaldehyde): Similar structure with selenium atoms instead of nitrogen.
1,3-Bis(hydroxymethyl)imidazolidine-2-thione: Contains imidazolidine ring with hydroxymethyl groups.
Uniqueness
5,5’-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione] is unique due to its diazene linkage, which imparts distinct redox properties and potential for diverse chemical modifications. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
116188-94-4 |
|---|---|
Molekularformel |
C18H12N4O6 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-[[2-(hydroxymethyl)-1,3-dioxoisoindol-5-yl]diazenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H12N4O6/c23-7-21-15(25)11-3-1-9(5-13(11)17(21)27)19-20-10-2-4-12-14(6-10)18(28)22(8-24)16(12)26/h1-6,23-24H,7-8H2 |
InChI-Schlüssel |
BRCVJCMRUJPLSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N=NC3=CC4=C(C=C3)C(=O)N(C4=O)CO)C(=O)N(C2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
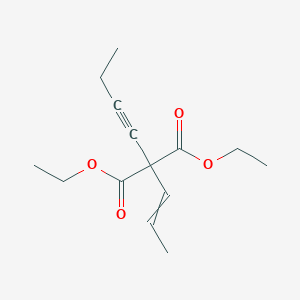
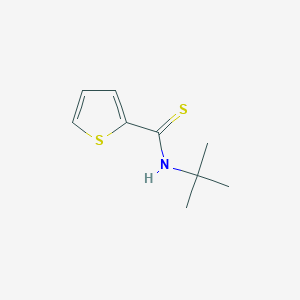

![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

